Cas no 15537-71-0 ((2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid)

(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid structure
15537-71-0 structure
Product Name:(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
N.o CAS:15537-71-0
MF:C7H13NO3S
MW:191.2480
MDL:MFCD00078887
CID:140870
PubChem ID:329747269
Update Time:2024-11-01

(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • D-Valine,N-acetyl-3-mercapto-
    • N-ACETYL-3-MERCAPTO-D-VALINE
    • N-Acetyl-D-penicillamine
    • (S)-2-Acetamido-3-hydroxypropanoic acid
    • AC1L22WG
    • CTK0H2038
    • HMDB02931
    • L-Serine, N-acetyl-
    • N-acetyl-3,3-dimethyl-D-cysteine
    • N-acetyl-DL-serine
    • N-Acetyl-DL-tryptophane 4-nitrophenyl ester
    • N-Acetyl-D-penicillamin
    • N-Acetyl-L-serin
    • N-Acetyl-L-serine
    • N-acetylpenicillamine
    • N-acetylpenicyllamine
    • N-Acetyl-S
    • N-Acetyl-tryptophan-(4-nitro-phenyl)-ester
    • N-Acetyl-tryptophan-p-nitrophenylester
    • Serine, N-acetyl-
    • NAP
    • NAPA
    • D-Valine, N-acetyl-3-mercapto-
    • N-acetyl-3-sulfanyl-D-valine
    • N-Acetyl-2-amino-3-mercapto-3-methylbutansaeure
    • N-Acetyl-3-mercaptovaline
    • (s)-2-acetamido-3-mercapto-3-methylbutanoic acid
    • WO11M5K6OR
    • (2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid
    • N-Acetyl-3-mercapto-DL-valine
    • Valine, N-acetyl-3-mercapto-, DL-
    • N-Acetyl-3-dimethyl-DL-cysteine
    • (2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
    • EINECS 239-585-4
    • AKOS015894387
    • N-Acetylpenicillamine, D-
    • UNII-WO11M5K6OR
    • Epitope ID:140792
    • J-009191
    • SCHEMBL4468919
    • for HPLC derivatization, inverted exclamation markY99%(T)
    • HY-W012498
    • N-Acetyl-D-penicillamine, for HPLC derivatization, >=99.0% (T)
    • AS-60162
    • D-N-acetylpenicillamine
    • 15537-71-0
    • DB-255593
    • Q27130879
    • DTXSID701030813
    • CHEBI:61198
    • N-Acetyl-3-mercapto-D-valin
    • N-ACETYLPENICILLAMINE [MI]
    • N-ACETYLPENICILLAMINE D-FORM [MI]
    • Valine, N-acetyl-3-mercapto-, D-
    • D-Valine, N-acetyl-3-mercapto-; N-Acetyl-D-Penicillamine; Valine, N-acetyl-3-mercapto-, D- (8CI); N-Acetyl-3-mercaptovaline; N-Acetyl-D-penicillamine; N-Acetylpenicillamine
    • CS-W013214
    • EN300-59095
    • Valine, N-acetyl-3-mercapto-
    • MFCD00078887
    • N-ACETYLPENICILLAMINE D-FORM
    • MDL: MFCD00078887
    • Inchi: 1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1
    • Chave InChI: MNNBCKASUFBXCO-YFKPBYRVSA-N
    • SMILES: S([H])C(C([H])([H])[H])(C([H])([H])[H])[C@]([H])(C(=O)O[H])N([H])C(C([H])([H])[H])=O
    • BRN: 2327356

Propriedades Computadas

  • Massa Exacta: 191.06169
  • Massa monoisotópica: 191.061614
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 203
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 67.4
  • XLogP3: 0.1

Propriedades Experimentais

  • Cor/Forma: No data available
  • Densidade: 1.2±0.1 g/cm3
  • Ponto de Fusão: 185-190 °C (dec.)
  • Ponto de ebulição: 392.7±37.0 °C at 760 mmHg
  • Ponto de Flash: 191.3±26.5 °C
  • Índice de Refracção: 1.508
  • PSA: 66.4
  • LogP: 0.67500
  • Merck: 13,100
  • Actividade Óptica: [α]20/D +10±2°, c = 1% in ethanol
  • Sensibilidade: 对空气敏感

(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid Informações de segurança

  • Símbolo: GHS07
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: 26-36
  • CÓDIGOS DA MARCA F FLUKA:10-23
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:36/37/38
  • Condição de armazenamento:充氩保存

(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N140020-5g
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
15537-71-0 98%
5g
¥544.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N140020-1g
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
15537-71-0 98%
1g
¥131.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N131761-5g
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
15537-71-0 HPLC, ≥99.0% (T)
5g
¥1618.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N131761-1g
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
15537-71-0 HPLC, ≥99.0% (T)
1g
¥463.90 2023-09-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
01423-1G
N-Acetyl-D-penicillamine
15537-71-0 ≥99.0%
1G
¥551.01 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
01423-5G
N-Acetyl-D-penicillamine
15537-71-0 ≥99.0%
5G
¥1791.33 2022-02-23
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006123-1g
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
15537-71-0 98%
1g
¥108 2024-05-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006123-5g
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
15537-71-0 98%
5g
¥529 2024-05-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N832701-5g
N-Acetyl-D-penicillamine
15537-71-0 98%
5g
991.00 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N46720-1g
(S)-2-Acetamido-3-mercapto-3-methylbutanoic acid
15537-71-0
1g
¥268.0 2021-09-08

(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid Literatura Relacionada

Fornecedores recomendados
SunaTech Inc.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
SunaTech Inc.
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
ASIACHEM I&E (JIANGSU) CO., LTD